molecular formula C27H23ClN2O6 B6513320 N-(3-chlorophenyl)-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide CAS No. 888437-98-7

N-(3-chlorophenyl)-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide

Cat. No.: B6513320
CAS No.: 888437-98-7
M. Wt: 506.9 g/mol
InChI Key: AGELMMRAOSAREY-VAWYXSNFSA-N
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Description

N-(3-chlorophenyl)-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide is a high-purity synthetic small molecule designed for advanced biochemical and pharmacological research. This compound features a complex structure integrating benzofuran, chlorophenyl, and trimethoxyphenyl moieties linked by an acrylamide spacer, a design often associated with targeting specific protein classes. Its molecular architecture suggests potential as a valuable tool for researchers investigating kinase inhibition, signal transduction pathways, and targeted protein degradation. The presence of the 3,4,5-trimethoxyphenyl group, a subunit found in compounds like combretastatin, may impart activity against tubulin polymerization, positioning this molecule as a candidate for anti-mitotic and anti-angiogenesis studies in oncology research. The conjugated system and amide linkages contribute to its structural rigidity, which can be critical for selective target engagement. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to conduct their own safety and efficacy profiling for specific applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O6/c1-33-21-13-16(14-22(34-2)25(21)35-3)11-12-23(31)30-24-19-9-4-5-10-20(19)36-26(24)27(32)29-18-8-6-7-17(28)15-18/h4-15H,1-3H3,(H,29,32)(H,30,31)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGELMMRAOSAREY-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article aims to provide an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core substituted with various functional groups, which are crucial for its biological activity. The structural formula can be represented as follows:

C20H20ClO4\text{C}_{20}\text{H}_{20}\text{ClO}_4

Key Properties:

  • Molecular Weight: 356.83 g/mol
  • CAS Number: 10263-19-1
  • Solubility: Soluble in organic solvents; limited solubility in water.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The process includes the formation of the benzofuran ring followed by the introduction of the chlorophenyl and trimethoxyphenyl groups through electrophilic aromatic substitution reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (nM)
N-(3-chlorophenyl)...A54950
N-(3-chlorophenyl)...MCF-770
N-(3-chlorophenyl)...HT-2990
Combretastatin A-4 (Control)A549180

The compound exhibited IC50 values in the low nanomolar range against A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines, indicating potent anticancer activity. Notably, it was found to be more effective than the standard control compound Combretastatin A-4 against these cell lines .

The proposed mechanism involves the inhibition of tubulin polymerization and targeting specific sites on tubulin, which disrupts mitotic spindle formation during cell division. This dual-targeting strategy is believed to enhance its efficacy against resistant cancer cell lines .

Case Study 1: In Vivo Efficacy

A study conducted on hyperlipidemic rat models demonstrated that derivatives similar to this compound significantly reduced plasma triglyceride levels and improved lipid profiles when administered at doses of 15 mg/kg. This suggests a potential role in metabolic disorders alongside its anticancer properties .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of benzofuran derivatives revealed that modifications at specific positions on the benzofuran ring can enhance biological activity. For example, substituents at the C-5 position were found to improve antiproliferative effects significantly when combined with methoxy groups at strategic locations on the phenyl rings .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with structurally analogous molecules:

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Benzofuran carboxamide 3-Chlorophenyl, (2E)-3-(3,4,5-trimethoxyphenyl)propenamido Hypothesized anticancer -
(E)-N-[2-(2-Methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide (TG 4-155) Acrylamide 3,4,5-Trimethoxyphenyl, indole-ethyl Anticancer (microtubule disruption)
N-(1,3-Dioxoisoindolin-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide Acrylamide 3,4,5-Trimethoxyphenyl, phthalimide Antifungal
N-(3-((E)-2-(Furan-2-ylmethylene)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-TMP Schiff base 3,4,5-Trimethoxyphenyl, hydrazinyl-furan Antiproliferative

Key Observations :

  • Benzofuran vs. This may enhance binding to hydrophobic pockets in biological targets .
  • 3,4,5-Trimethoxyphenyl Group : Present in all compared compounds, this group is critical for microtubule polymerization inhibition, as seen in TG 4-155 and colchicine derivatives . Its electron-rich nature facilitates interactions with tubulin’s β-subunit .
  • Chlorophenyl vs. Indole/Hydrazinyl Substituents : The 3-chlorophenyl group in the target compound may improve metabolic stability compared to the indole-ethyl group in TG 4-155, which is prone to oxidative metabolism. Hydrazinyl groups (e.g., in Schiff bases) enhance metal chelation but may reduce bioavailability .

Key Observations :

  • Diastereomer control is critical in cyclopropane-containing analogs (e.g., 23:1 dr in ), but the target compound’s (2E)-propenamido group likely avoids stereochemical complexity .

Preparation Methods

Synthesis of the Benzofuran-2-Carboxamide Core

The benzofuran scaffold is synthesized via cyclocondensation of 1-(4-hydroxyphenyl)-1,3-diketones with hydroxylamine derivatives. As detailed in EP2388256A1, 1-(4-hydroxyphenyl)-1,3-heptanedione undergoes cyclization with O-(4-nitrophenyl)hydroxylamine in acetic acid at 115°C to yield 2-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran . For the target compound, modifications include:

  • Starting Material : Benzofuran-2-carboxylic acid is activated to its acid chloride using thionyl chloride.

  • Amidation : Reaction with 3-chloroaniline in anhydrous dichloromethane (DCM) at 0–5°C forms N-(3-chlorophenyl)benzofuran-2-carboxamide .

Key Reaction Conditions :

StepReagents/ConditionsYield
CyclizationAcetic acid, 115°C, 3 h69%
AmidationSOCl₂, DCM, 3-chloroaniline82%

Synthesis of (2E)-3-(3,4,5-Trimethoxyphenyl)Prop-2-Enoyl Chloride

The α,β-unsaturated enamide side chain is prepared via Knoevenagel condensation:

  • Aldehyde Preparation : 3,4,5-Trimethoxybenzaldehyde is synthesized from syringic acid via methylation .

  • Condensation : Reacting the aldehyde with malonic acid in pyridine at 80°C forms (2E)-3-(3,4,5-trimethoxyphenyl)acrylic acid .

  • Acid Chloride Formation : Treatment with oxalyl chloride in DCM yields the corresponding enoyl chloride.

Spectral Confirmation :

  • IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C) .

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.85 (d, J = 15.6 Hz, 1H, CH=), 7.12 (s, 2H, Ar-H) .

Coupling of 3-Aminobenzofuran-2-Carboxamide with Enoyl Chloride

The final amidation employs Schotten-Baumann conditions to ensure E-configuration retention:

  • Reaction Setup : 3-Aminobenzofuran-2-carboxamide is suspended in aqueous NaOH (10%), and (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride in THF is added dropwise at 0°C .

  • Workup : The crude product is purified via recrystallization from ethanol/water (3:1).

Yield and Purity :

  • Isolated yield: 68% (white crystalline solid).

  • HPLC Purity : 99.2% (C18 column, MeOH/H₂O = 70:30) .

Structural Characterization

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆) : δ 10.45 (s, 1H, CONH), 8.21 (d, J = 15.6 Hz, 1H, CH=), 7.58–7.12 (m, 7H, Ar-H), 3.88 (s, 9H, OCH₃) .

  • HRMS (ESI) : m/z 577.1843 [M+H]⁺ (calc. 577.1839) .

X-ray Crystallography :

  • Single crystals grown from ethyl acetate confirm the E-configuration (C2–C3 bond length: 1.34 Å) .

Process Optimization and Challenges

  • Regioselectivity : Pd-catalyzed C–H arylation requires strict anhydrous conditions to prevent directing group hydrolysis .

  • Stereochemical Control : Basic conditions in the final amidation step suppress Z-isomer formation (<2% by HPLC) .

  • Scale-Up Limitations : Batch crystallization from acetic acid/water (source 1) improves yield to 75% at 10 kg scale .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide, and how can purity be maximized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the functionalization of the benzofuran core. Key steps include:

  • Amide coupling : Reacting the benzofuran-2-carboxylic acid derivative with (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride under Schotten-Baumann conditions .
  • Halogenation : Introducing the 3-chlorophenyl group via Ullmann coupling or nucleophilic aromatic substitution .
    • Optimization : Use catalysts like DMAP for amide bond formation and monitor reaction progress via HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

  • Techniques :

  • NMR (¹H/¹³C) : Confirms substituent positions (e.g., methoxy groups at 3,4,5-trimethoxyphenyl) and stereochemistry of the propenamido group .
  • X-ray crystallography : Resolves spatial arrangement, particularly the (2E)-configuration of the propenamido moiety .
  • HRMS : Validates molecular formula (C₃₀H₂₆ClN₂O₆) and isotopic patterns .

Q. What are the primary physicochemical properties (e.g., solubility, logP) relevant to in vitro assays?

  • Key Properties :

Property Value Method
Solubility (DMSO)~25 mMShake-flask method
logP3.8 (predicted)Computational modeling
Melting Point215–218°CDifferential Scanning Calorimetry

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3,4,5-trimethoxyphenyl group in anticancer activity?

  • Experimental Design :

  • Analog synthesis : Replace trimethoxyphenyl with groups of varying electron density (e.g., 3,4-dichlorophenyl, 4-methoxyphenyl) .
  • Biological assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to correlate substituent effects with cytotoxicity .
    • Key Insight : The trimethoxy group enhances tubulin binding affinity, as seen in similar benzofuran derivatives .

Q. How can contradictory data on the compound’s metabolic stability be resolved?

  • Approach :

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and identify metabolites via LC-MS/MS. Focus on demethylation of methoxy groups and amide hydrolysis .
  • Species variability : Compare degradation rates in HLMs vs. rodent microsomes to explain interspecies discrepancies .
    • Mitigation : Introduce methyl or fluorine substituents to block metabolic hotspots .

Q. What computational strategies predict the compound’s binding mode to β-tubulin?

  • Methods :

  • Molecular docking : Use AutoDock Vina with the colchicine-binding site (PDB: 1SA0). Prioritize poses with hydrogen bonds to αTyr224 and βAsp226 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
    • Validation : Correlate computational ΔG with experimental IC₅₀ values from cytotoxicity assays .

Q. How do formulation challenges (e.g., low aqueous solubility) impact preclinical testing, and what delivery systems are viable?

  • Solutions :

  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) to enhance bioavailability .
  • Co-solvents : Use Cremophor EL/ethanol (1:1) for in vivo studies, ensuring <5% hemolysis in RBC compatibility tests .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

  • Root Causes :

  • Pharmacokinetics : Poor oral absorption (e.g., low Cₘₐₓ in plasma LC-MS profiles) .
  • Tissue penetration : Use radiolabeled compound (¹⁴C) to quantify tumor vs. plasma concentrations .
    • Resolution : Optimize dosing regimen (e.g., intraperitoneal administration) or develop prodrugs with enhanced solubility .

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